molecular formula C25H35FN6O2 B11430567 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B11430567
M. Wt: 470.6 g/mol
InChI Key: CXRPSCKILQQODL-UHFFFAOYSA-N
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Description

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a heptyl chain. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine intermediate: This involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluorophenylpiperazine.

    Alkylation: The piperazine intermediate is then alkylated with heptyl bromide to introduce the heptyl chain.

    Purine ring formation: The alkylated piperazine is reacted with 1,3-dimethyluric acid under acidic conditions to form the purine ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with anticancer properties.

    Caffeine: A purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

Uniqueness

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a fluorophenyl group, a piperazine ring, and a heptyl chain, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H35FN6O2

Molecular Weight

470.6 g/mol

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H35FN6O2/c1-4-5-6-7-10-13-32-21(27-23-22(32)24(33)29(3)25(34)28(23)2)18-30-14-16-31(17-15-30)20-12-9-8-11-19(20)26/h8-9,11-12H,4-7,10,13-18H2,1-3H3

InChI Key

CXRPSCKILQQODL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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